rel-(R,R)-THC

Estrogen Receptor Pharmacology Selective Estrogen Receptor Modulators Breast Cancer Research

rel-(R,R)-THC is the definitive pharmacological tool for discriminating ERα from ERβ signaling. Unlike classical SERMs, this carbotetracyclic compound delivers concurrent ERα agonism (Ki=9.0 nM) and complete, passive ERβ antagonism (Ki=3.6 nM)—a dual profile that cannot be replicated by combining separate agonists and antagonists. Its unique steric mechanism forces ERβ helix 12 into an antagonist conformation while permitting agonist conformation at ERα, enabling unambiguous dissection of ER subtype contributions in cancer, cardiovascular, and neuroscience research. Procure with confidence for structural biology, preclinical target validation, and pathway deconvolution studies.

Molecular Formula C22H24O2
Molecular Weight 320.4 g/mol
CAS No. 138090-06-9
Cat. No. B1680037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(R,R)-THC
CAS138090-06-9
SynonymsR,R-THC;  R,R THC;  R,RTHC
Molecular FormulaC22H24O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCC1CC2=C(C=CC(=C2)O)C3=C1C4=C(CC3CC)C=C(C=C4)O
InChIInChI=1S/C22H24O2/c1-3-13-9-15-11-17(23)6-8-20(15)22-14(4-2)10-16-12-18(24)5-7-19(16)21(13)22/h5-8,11-14,23-24H,3-4,9-10H2,1-2H3/t13-,14-/m1/s1
InChIKeyMASYAWHPJCQLSW-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





rel-(R,R)-THC (CAS 138090-06-9): A Non-Steroidal, Subtype-Selective ERα Agonist/ERβ Antagonist Tool Compound


rel-(R,R)-THC, also known as (R,R)-tetrahydrochrysene, is a synthetic, non-steroidal carbotetracyclic compound that functions as a selective estrogen receptor modulator [1]. It acts as an agonist at the estrogen receptor alpha (ERα) and as a silent, passive antagonist at the estrogen receptor beta (ERβ) [2]. This dual, opposing activity profile distinguishes it from classical SERMs like tamoxifen and makes it a critical tool compound for dissecting the distinct physiological roles of ERα and ERβ in research [3].

Why rel-(R,R)-THC (138090-06-9) Cannot Be Replaced by Other ERα or ERβ Ligands in Research Applications


The unique pharmacological profile of rel-(R,R)-THC—ERα agonism coupled with complete ERβ antagonism—cannot be replicated by simply combining separate ERα agonists and ERβ antagonists [1]. This is because the compound's specific molecular interactions, including a steric clash that forces ERβ's helix 12 into an antagonist conformation while allowing the agonist conformation in ERα, create a precise, cell type-dependent transcriptional outcome that is not achievable with a mixture of other agents [2]. Furthermore, its 'passive antagonism' at ERβ is a distinct mechanism that leads to unique effects on gene expression and coactivator recruitment, as demonstrated in comparative studies with other ERβ antagonists like PHTPP [3].

Quantitative Differentiation of rel-(R,R)-THC (138090-06-9) Against Key ER Modulators: Evidence for Procurement


rel-(R,R)-THC Exhibits a Unique ERα Agonist / ERβ Antagonist Profile, in Contrast to the Dual Antagonism of Tamoxifen

rel-(R,R)-THC is distinguished from the clinical SERM tamoxifen by its functional activity at estrogen receptor subtypes. While rel-(R,R)-THC is a full agonist at ERα (Ki = 9.0 nM) and a full antagonist at ERβ (Ki = 3.6 nM), tamoxifen acts primarily as an antagonist at both ERα and ERβ in breast tissue [1]. This difference in functional profile is critical for researchers requiring ERα activation without ERβ activation, which tamoxifen cannot provide [2].

Estrogen Receptor Pharmacology Selective Estrogen Receptor Modulators Breast Cancer Research

rel-(R,R)-THC Binds ERβ with 2.5-Fold Higher Affinity than ERα, Enabling Subtype-Specific Studies

rel-(R,R)-THC demonstrates preferential binding to ERβ over ERα. In competitive binding assays, the Ki for ERβ is 3.6 nM, while the Ki for ERα is 9.0 nM, representing a 2.5-fold higher affinity for the beta subtype [1]. This contrasts with the endogenous ligand 17β-estradiol (E2), which binds both receptors with nearly equal affinity (Kd ~0.1-0.5 nM) [2]. The relative binding affinity (RBA) values further highlight this difference, with rel-(R,R)-THC having an RBA of 25 for ERβ and 3.6 for ERα [3].

Estrogen Receptor Binding Subtype Selectivity Molecular Pharmacology

rel-(R,R)-THC's Silent Antagonism at ERβ is Mechanistically Distinct from Other ERβ Antagonists

rel-(R,R)-THC has been characterized as a 'passive' or 'silent' antagonist of ERβ, a mechanism that is distinct from that of other ERβ antagonists like PHTPP [1]. In structural studies, rel-(R,R)-THC binding to ERβ forces the C-terminal helix 12 into an antagonist conformation that sterically clashes with the agonist-bound conformation, preventing coactivator binding [2]. This contrasts with PHTPP, a selective ERβ antagonist with 36-fold selectivity over ERα, which operates via a different structural mechanism [3]. This difference in mechanism can lead to distinct transcriptional outcomes in cell-based assays [1].

Nuclear Receptor Antagonism Transcriptional Regulation Coactivator Recruitment

rel-(R,R)-THC Completely Abolishes ERβ-Mediated Gene Transcription in Cardiomyocytes, Validating Its Use in Cardiovascular Research

In a functional study using neonatal rat cardiac myocytes, rel-(R,R)-THC (10 µM) completely inhibited 17β-estradiol (E2, 10 nM)-induced upregulation of both endothelial nitric oxide synthase (eNOS) and inducible NOS (iNOS) [1]. This effect was mediated specifically through ERβ, as rel-(R,R)-THC failed to influence ERα-mediated transcriptional activation in the same system [1]. The study confirmed that ERβ is the primary mediator of E2's effect on NOS expression in cardiomyocytes, highlighting the compound's utility in dissecting ER subtype-specific contributions to cardiovascular physiology [1].

Cardiovascular Research Nitric Oxide Synthase Transcriptional Regulation

Definitive Research and Development Applications for rel-(R,R)-THC (138090-06-9)


Dissecting ERα vs. ERβ Function in Cell and Molecular Biology

rel-(R,R)-THC is the standard tool compound for distinguishing the individual contributions of ERα and ERβ to a cellular phenotype. Its unique profile (ERα agonist/ERβ antagonist) allows researchers to activate ERα while simultaneously blocking ERβ, enabling a clear elucidation of ERβ-specific signaling pathways and transcriptional targets without confounding ERα activity [1].

Validating ERβ as a Therapeutic Target in Preclinical Disease Models

Due to its high ERβ affinity and complete antagonism, rel-(R,R)-THC is ideal for preclinical studies investigating the role of ERβ in diseases like cancer, cardiovascular disease, and neurological disorders. It can be used to determine if blocking ERβ signaling is beneficial, providing a strong rationale for the development of novel, selective ERβ antagonists [2].

Structural Biology and Mechanistic Studies of Nuclear Receptor Antagonism

The well-characterized, passive antagonism mechanism of rel-(R,R)-THC at ERβ makes it a valuable reference ligand for structural biology studies, including X-ray crystallography and cryo-EM, to understand the allosteric control of helix 12 positioning and its impact on coactivator and corepressor recruitment [3].

Cardiovascular Research Focused on Nitric Oxide Signaling

In cardiovascular models, rel-(R,R)-THC is a proven tool for confirming the ERβ-dependence of estrogen-mediated increases in endothelial and inducible nitric oxide synthases (eNOS/iNOS). This application is critical for studying the mechanisms of vascular protection and myocardial function [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for rel-(R,R)-THC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.